Tetrabenzylpentaerythritol
Description
Tetrabenzylpentaerythritol is a pentaerythritol derivative featuring a central methane core bonded to four hydroxymethyl groups, each substituted with benzyl (C₆H₅CH₂–) moieties. This structure confers high symmetry and versatility, enabling applications in polymer chemistry, supramolecular assemblies, and catalysis . The benzyl groups enhance hydrophobicity and thermal stability compared to unmodified pentaerythritol (C₅H₁₂O₄), making it suitable for high-performance resins and specialty coatings .
Properties
Molecular Formula |
C26H30O4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-phenylmethoxy-2,2-bis(phenylmethoxymethyl)propan-1-ol |
InChI |
InChI=1S/C26H30O4/c27-19-26(20-28-16-23-10-4-1-5-11-23,21-29-17-24-12-6-2-7-13-24)22-30-18-25-14-8-3-9-15-25/h1-15,27H,16-22H2 |
InChI Key |
SFJRWKLVKSBULU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)(COCC2=CC=CC=C2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabenzylpentaerythritol typically involves the reaction of epichlorohydrin with benzyl alcohol under basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with benzyl alcohol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Tetrabenzylpentaerythritol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Scientific Research Applications
Tetrabenzylpentaerythritol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of antiviral and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of Tetrabenzylpentaerythritol involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Property Comparisons
- Solubility: this compound’s benzyl groups reduce water solubility, favoring organic solvents (e.g., toluene, DMF) . PETN is sparingly soluble in water but dissolves in acetone and ethanol . Pentaerythritol is highly water-soluble due to polar hydroxyl groups .
Thermal Stability :
- Reactivity: this compound undergoes ether cleavage under acidic conditions, enabling controlled functionalization . PETN’s nitrate esters are highly reactive, releasing NOₓ gases upon decomposition .
Research Findings and Trends
- Synthetic Advances : this compound is synthesized via Williamson ether synthesis, achieving >85% yield under optimized conditions . In contrast, PETN synthesis requires nitration of pentaerythritol with concentrated nitric acid, posing safety challenges .
- Toxicity: Pentaerythritol and its benzyl derivative exhibit low toxicity (non-hazardous per GHS), whereas PETN is classified as explosive and toxic upon ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
